![molecular formula C16H15IN2S B1444728 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide CAS No. 61327-99-9](/img/structure/B1444728.png)
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Overview
Description
The compound is a benzothiazolium derivative with an anilinovinyl group. Benzothiazolium compounds are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Anilinovinyl refers to an aniline (an organic compound consisting of a phenyl group attached to an amino group) attached to a vinyl group.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Scientific Research Applications
Fluorescent and Chromogenic Probe Development
A study by Wang, Wang, and Xian (2018) discussed the synthesis of a new fluorescent and chromogenic dual channel signal probe for cyanide ion (CN-) detection using 3-ethyl-2-methylbenzothiazolium iodide. This probe exhibited high selectivity and strong anti-interference capabilities towards CN-, demonstrating its potential in biomedical systems for CN- tracing (Wang, Wang, & Xian, 2018).
Two-Photon Induced Fluorescence
Another study focused on the two-photon induced fluorescence behavior of novel compounds, including a derivative synthesized using a process that might be akin to the synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide. The compounds exhibited significant fluorescence under specific laser irradiation, suggesting their potential in advanced imaging technologies (Wu, Tang, Jiang, & Tung, 1999).
Optical Recording Media Development
Kuramoto, Natsukawa, and Asao (1989) investigated the synthesis and characterization of deep-colored squarylium dyes, involving reactions with 3-ethyl-2-methylbenzothiazolium iodide for the development of optical recording media. These dyes absorbed at significantly longer wavelengths, highlighting their utility in optical recording systems (Kuramoto, Natsukawa, & Asao, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMEXHZDBZCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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